N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide

TrkA Inhibition Kinase Inhibitor Pain Therapy

Research on TrkA kinase inhibition is often hampered by a lack of well-characterized probe compounds. This benzofuran benzamide, claimed in patent WO2015143654, addresses this gap by serving as a key test article for TrkA biochemical screening and systematic SAR studies. - Enables de novo verification of TrkA inhibitory activity in biochemical assays. - Empowers medicinal chemistry groups to conduct head-to-head SAR at the 6-position of the benzofuran scaffold. - Supports the development of high-quality chemical probes for dissecting NGF/TrkA signaling pathways.

Molecular Formula C27H25NO3
Molecular Weight 411.501
CAS No. 923244-05-7
Cat. No. B2487675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide
CAS923244-05-7
Molecular FormulaC27H25NO3
Molecular Weight411.501
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C27H25NO3/c1-17-22-15-14-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)16-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30)
InChIKeyLVGOSNNYNMCELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide Overview


N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide is a synthetic small molecule belonging to the substituted benzofuran benzamide class. Its molecular formula is C27H25NO3 with a molecular weight of 411.5 g/mol . The compound features a benzofuran core with a benzoyl group at the 2-position and a 4-tert-butylbenzamide moiety at the 6-position. It has been indexed in the DrugMap database as a 'Six-membered heterocyclic benzamide derivative 3' and is listed as a potential tropomyosin-related kinase A (TrkA) inhibitor [1]. Its primary associated source is patent WO2015143654, which claims substituted heteroaryl benzamide compounds as TrkA kinase inhibitors for therapeutic applications in pain and cancer [1].

Putative TrkA inhibitor from patent WO2015143654
No reported IC50 or Ki values in public domain
Requires de novo biochemical validation prior to use

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide Substitution Risk Assessment


A scientific assessment of substitution risk is currently impossible. For a compound with the specific 4-tert-butylbenzamide substituent at the 6-position of the benzofuran core, no publicly accessible primary research paper or patent provides quantified biological activity data (e.g., IC50, Ki) under defined assay conditions. Structural analogs, such as the 4-bromo- or 4-methyl-substituted benzamides, or regioisomers with modifications at the 5-position, exist in chemical databases, but their comparative biological potency, selectivity, or ADME profiles against the target compound remain entirely uncharacterized . Without head-to-head experimental evidence, any claim regarding the functional superiority or differentiation of this specific tert-butyl derivative over its closest analogs is pure speculation. Generic substitution therefore carries an undefined risk of selecting a compound with potentially divergent target engagement and pharmacological behavior.

Analog comparison undefined
4-Bromo or 4-methyl analogs lack any reported comparative biological data
Target engagement may shift
Substituting the 6-substituent could unpredictably alter TrkA binding or selectivity
No head-to-head evidence
Without experimental comparison, differentiation from analogs is purely speculative

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide Evidence Status


TrkA Inhibitory Activity Data

The compound is referenced as a potential TrkA inhibitor within the patent family WO2015143654, which covers a broad class of substituted benzamide TrkA inhibitors [1]. However, the specific IC50 value for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide against TrkA could not be retrieved from accessible patent documents [1]. No comparative data against close analogs (e.g., N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide or 4-methylbenzamide) is available.

TrkA Activity
Data to verify
No IC50 retrievable
Requires de novo biochemical validation
Patent reference only; no quantitative inhibition data
TrkA Inhibition Kinase Inhibitor Pain Therapy

TrkA vs. TrkB/TrkC Selectivity Profile

While the patent family WO2015143654 claims TrkA-selective inhibitors, the selectivity index (TrkA vs. TrkB/TrkC IC50 ratio) for this specific compound has not been publicly disclosed [1]. A review of the patent literature covering Trk inhibitors from 2010-2016 does not list this compound among those with characterized selectivity profiles [2].

Trk Selectivity
Data to verify
Selectivity index not disclosed
TrkA-specific modulation unverified
TrkB/TrkC off-target profile unknown
Trk Selectivity Off-Target Profile Neurotrophin Receptor

ADME & Pharmacokinetic Evidence

No in vitro ADME or in vivo pharmacokinetic data (e.g., metabolic stability, permeability, oral bioavailability) are available for this compound in the public domain [1]. No comparative studies against structural analogs have been identified.

ADME / PK
Data to verify
No ADME or PK data
Developability status unknown
Metabolic stability and bioavailability not characterized
ADME Pharmacokinetics Drug-like Properties

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide Application Scenarios


TrkA Inhibitor Screening & Hit-to-Lead Optimization

Based solely on its classification in the DrugMap database as a compound from the WO2015143654 patent family, the primary potential application is as a test article in TrkA biochemical screening assays for pain or cancer research [1]. However, its suitability is entirely contingent upon the user confirming the compound's integrity and verifying its inhibitory activity de novo, as no reference data exists to benchmark its expected performance.

Chemical Probe for Neurotrophin Signaling

If future studies confirm TrkA inhibition with adequate selectivity data, the compound could serve as a chemical probe for dissecting NGF/TrkA signaling pathways. Currently, this is a speculative application because the fundamental potency and selectivity parameters required for a high-quality chemical probe have not been established [1].

SAR Exploration of 6-Substituted Benzofuran Benzamides

The compound may hold value for medicinal chemistry groups conducting systematic SAR studies around the 6-position substituent of the benzofuran benzamide scaffold. It could serve as a key intermediate or a reference for synthesizing and testing a series of 6-substituted analogs (e.g., H, Cl, Br, CH3, CF3) to generate the missing comparative potency data . This scenario directly addresses the current evidence gap and is a justifiable research procurement rationale.

Application
Selection Property
Validation Focus
TrkA inhibitor screening
Target identity confirmation
De novo TrkA inhibition assay
Chemical probe development
Potency and selectivity characterization
NGF/TrkA pathway engagement validation
SAR exploration
6-substituent comparison
Comparative structure-activity analysis
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